molecular formula C8H11F3O B1626807 2-Trifluoromethylcycloheptanone CAS No. 60719-13-3

2-Trifluoromethylcycloheptanone

Cat. No.: B1626807
CAS No.: 60719-13-3
M. Wt: 180.17 g/mol
InChI Key: TXIFKBPXGOUFOF-UHFFFAOYSA-N
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Description

2-Trifluoromethylcycloheptanone is a cyclic ketone characterized by the presence of a trifluoromethyl group attached to the cycloheptanone ring. This compound is known for its versatility and wide range of applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethylcycloheptanone typically involves the reaction of 2,2,2-Trifluoroethylamine hydrochloride with Cyclohexanone . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies that streamline the synthesis process. These methods utilize readily available organic precursors in combination with cesium fluoride as the primary fluorine source, enabling the rapid generation of trifluoromethyl-containing compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethylcycloheptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other functionalized derivatives .

Scientific Research Applications

2-Trifluoromethylcycloheptanone has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of various fluorinated compounds, which are important in medicinal chemistry and materials science.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 2-Trifluoromethylcyclohexanone
  • 2-Trifluoromethylcyclopentanone
  • 2-Trifluoromethylcyclooctanone

Comparison: 2-Trifluoromethylcycloheptanone is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. The larger ring size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(trifluoromethyl)cycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFKBPXGOUFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479456
Record name 2-Trifluoromethylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60719-13-3
Record name 2-Trifluoromethylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)cycloheptan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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